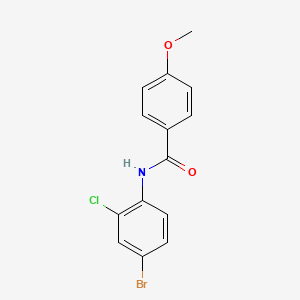

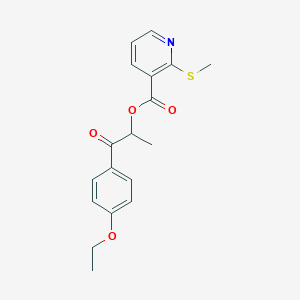

(E)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acrylamide Research Applications

Exposure Biomonitoring Acrylamide's role in occupational and environmental health has been studied extensively. Biomonitoring studies have developed methods to detect acrylamide and its metabolites in biological specimens, such as blood and urine, to assess exposure levels among different populations, including smokers, nonsmokers, and occupational workers. These methods have important implications for epidemiological studies and risk assessment models. For example, Fennell et al. (2005) evaluated the metabolism of acrylamide in humans by comparing hemoglobin adduct formation upon oral and dermal administration, highlighting the body's metabolic pathways for acrylamide and the potential for developing biomarkers of exposure (Fennell et al., 2005).

Dietary Intake and Cancer Risk Research on acrylamide has also focused on its formation in foods during high-temperature cooking processes and its potential links to cancer risk. Studies aim to quantify acrylamide intake from different foods and assess its carcinogenic potential. This line of research is crucial for developing dietary guidelines and food processing standards to minimize acrylamide exposure. Schettgen et al. (2004) explored the formation of hemoglobin adducts of acrylamide and glycidamide in smokers and nonsmokers, contributing to understanding the dietary uptake of acrylamide and its metabolism into glycidamide, a more potent carcinogen (Schettgen et al., 2004).

Genotoxicity and Metabolism Studies on acrylamide's genotoxic effects and its metabolism provide insights into its mechanisms of action and potential health impacts. Understanding how acrylamide is metabolized and forms DNA adducts can help in developing strategies to mitigate its harmful effects. Urban et al. (2006) presented findings on the dosimetry of acrylamide exposure through urinary mercapturic acids and a hemoglobin adduct, demonstrating the use of biomarkers for assessing internal doses of acrylamide and its genotoxic metabolite, glycidamide (Urban et al., 2006).

Properties

IUPAC Name |

(E)-N-[2-(2-methylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-11-14-6-8-16(11)9-7-15-13(17)5-4-12-3-2-10-18-12/h2-6,8,10H,7,9H2,1H3,(H,15,17)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHFNXUDZISMCT-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C=CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1CCNC(=O)/C=C/C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2782087.png)

![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride](/img/structure/B2782090.png)

![N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2782092.png)

![2-(2-((3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2782100.png)

![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine](/img/structure/B2782101.png)

![2-Amino-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2782105.png)

![6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine](/img/structure/B2782106.png)